Lupinisoflavone D
Description
Contextualization of Isoflavonoids as Plant Specialized Metabolites
Isoflavonoids are a class of specialized metabolites primarily produced by plants, particularly those belonging to the legume family (Fabaceae). frontiersin.orgnih.gov These compounds are derived from the phenylpropanoid pathway and are characterized by a 3-phenylchroman-4-one backbone. oup.com Unlike primary metabolites that are essential for the basic survival of the plant, specialized metabolites mediate the interactions of the plant with its environment.
In their natural role, isoflavonoids function as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microbes like fungi and bacteria. nih.gov They also act as signaling molecules in the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria, facilitating the formation of root nodules. frontiersin.orgnih.gov
Overview of Prenylated Isoflavonoids and Their Structural Diversity
A significant subset of isoflavonoids undergoes a process called prenylation, where one or more isoprenoid-derived groups (typically prenyl or geranyl groups) are attached to the isoflavone (B191592) core. nih.gov This modification dramatically increases the structural diversity of isoflavonoids. researchgate.netatauni.edu.tr The addition of these lipophilic prenyl chains enhances the compound's affinity for biological membranes, which can lead to modified or enhanced biological activities. researchgate.net
The structural variety of prenylated isoflavonoids is vast, arising from the different types of isoflavone skeletons, the number and length of the prenyl chains, and further modifications such as cyclization and hydroxylation. nih.gov This diversity presents a rich field for phytochemical investigation and structure-activity relationship studies. researchgate.net
Classification of Lupinisoflavone D as a Dihydrofurano-Isoflavone
This compound is classified as a dihydrofurano-isoflavone. tandfonline.com This classification stems from the presence of a dihydrofuran ring fused to the isoflavone structure. This specific structural feature is a result of the cyclization of a prenyl group attached to the isoflavone core. This compound has been isolated from the roots of the white lupin plant (Lupinus albus). tandfonline.comneist.res.in Stereochemical studies have determined the absolute configuration at the C-2" position of the dihydrofuran ring in this compound to be R. tandfonline.com
Significance of Structural Complexity in Natural Product Chemistry Research
The intricate and diverse structures of natural products like this compound are of great interest to chemists. bspublications.com The structural complexity of these molecules presents significant challenges for their isolation, purification, and structural elucidation, driving the development of advanced analytical techniques. researchgate.netresearchgate.net
Furthermore, the complex three-dimensional architecture of natural products often correlates with specific biological activities. Understanding these complex structures is crucial for several reasons:
It allows for the synthesis of these compounds in the laboratory, which can provide larger quantities for further research. consensus.app
It enables the creation of synthetic analogs with potentially improved properties.
It provides valuable insights into the biosynthetic pathways that plants use to create such complex molecules. nih.gov
The study of complex natural products continues to be a vital area of research, contributing to fields ranging from organic synthesis to chemical biology. bspublications.compnas.org
Properties
CAS No. |
93373-46-7 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.35 |
Synonyms |
(-)-Lupinisoflavone D; (-)-3-[2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5-benzofuranyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Natural Occurrence and Distribution of Lupinisoflavone D
Primary Plant Sources: Lupinus Species (e.g., Lupinus albus, Lupinus mutabilis)
Lupinisoflavone D, along with other related isoflavones, is primarily isolated from plants belonging to the genus Lupinus. Research has identified its presence in several lupin species, which are cultivated for their high-protein seeds.
Lupinus albus (White Lupin): Chromatographic studies of methanolic extracts from the roots of Lupinus albus have led to the isolation and identification of a series of new dihydrofuranoisoflavones, designated as lupinisoflavones A-F, which includes this compound. researchgate.net This species is a significant and confirmed natural source of the compound.
Lupinus mutabilis (Andean Lupin or Tarwi): Analysis of seeds from two different ecotypes of Lupinus mutabilis has also detected the presence of this compound. nih.govnih.gov In these studies, liquid chromatography-mass spectrometry profiles identified a compound as "this compound or B," indicating its presence in the seed metabolome of this Andean legume. nih.gov
Anatomical Localization and Tissue-Specific Accumulation (e.g., roots, seeds)
The accumulation of this compound is not uniform throughout the plant; it is sequestered in specific tissues, and its distribution can vary between different Lupinus species.
Roots: The roots of Lupinus albus are a primary site for the biosynthesis and accumulation of a diverse array of isoflavonoids, including this compound. researchgate.netresearchgate.net Investigations have successfully isolated this compound and its isomers directly from the root tissues of this species. researchgate.net Generally, in lupins, the content of isoflavones is noted to be high in the roots. researchgate.net
Seeds: In contrast to its definitive localization in the roots of L. albus, the presence of isoflavones in seeds can be species-dependent. Studies on Lupinus mutabilis have successfully identified this compound within the seeds. nih.govnih.gov However, other research focused on certain cultivars of Lupinus albus did not detect isoflavones in the seeds, while finding them in other vegetative parts like leaves and stems. researchgate.netnih.gov This suggests that the tissue-specific accumulation in seeds is not a universal trait across all Lupinus species.
The table below summarizes the findings on the anatomical localization of this compound.
| Plant Species | Tissue | Presence of this compound | Reference |
| Lupinus albus | Roots | Confirmed | researchgate.net |
| Lupinus albus | Seeds | Not Detected in some studies | researchgate.netnih.gov |
| Lupinus mutabilis | Seeds | Confirmed | nih.govnih.gov |
Influence of Plant Developmental Stages on Content Profiles
The concentration of isoflavones, including likely this compound, in Lupinus species is dynamic and changes throughout the plant's life cycle. These variations are linked to the plant's physiological state and developmental phase.
In a study on Lupinus albus, the total isoflavone (B191592) content was observed to be highest in the stages before flowering. researchgate.netnih.gov As the plant matured and entered the grain growth stages, the concentration of these compounds decreased. researchgate.netnih.gov Specifically, the isoflavone levels were higher during the late vegetative and early reproductive stages compared to the late grain growth stages. nih.gov While this research monitored the general isoflavone profile rather than this compound specifically, it indicates a strong developmental regulation of isoflavone biosynthesis. The highest accumulation occurs during periods of active vegetative growth, potentially declining as resources are reallocated towards seed production and maturation. researchgate.netnih.gov
Environmental and Agronomic Factors Modulating In Planta Accumulation
The production of secondary metabolites like this compound is significantly influenced by the plant's interaction with its environment and the agricultural practices used in its cultivation.
Soil Composition: Soil characteristics play a crucial role in modulating isoflavone content. For Lupinus mutabilis, cultivation in silty loam soil characterized by higher pH, organic matter, total nitrogen, and humidity saturation was found to promote the accumulation of isoflavones in the seeds. nih.govnih.gov
Climatic Conditions: Broader environmental factors such as temperature and water availability are known to be significant modulators of isoflavone accumulation in legumes. researchgate.net Though not studied specifically for this compound, these factors affect the plant's metabolism and can lead to variations in the concentration of these compounds. nih.gov
The table below summarizes key factors influencing isoflavone accumulation in Lupinus species.
| Factor | Specifics | Effect on Isoflavone Content | Plant Species | Reference |
| Soil Type | Silty loam soil (higher pH, organic matter, nitrogen) | Promoted accumulation | Lupinus mutabilis | nih.govnih.gov |
| Sowing Date | Autumn sowing vs. Spring sowing | Higher content in autumn-sown plants | Lupinus albus | nih.gov |
Isolation and Purification Methodologies for Lupinisoflavone D
Pre-Processing of Plant Biomass for Extract Preparation
The journey to isolating Lupinisoflavone D begins with the meticulous preparation of the plant biomass. Typically, the plant material, such as the roots or leaves of Lupinus species, is first air-dried at room temperature for an extended period, often up to 28 days, to reduce moisture content. researchgate.net Following this, the dried material is ground into a coarse powder. researchgate.net This process increases the surface area of the plant material, facilitating more efficient extraction of the target isoflavones. In some protocols, a defatting step is introduced, where the powdered material is washed with a solvent like 2-propanol to remove lipids and other nonpolar constituents that could interfere with subsequent extraction and purification steps. tandfonline.com This pre-processing is crucial for maximizing the yield and purity of the initial crude extract.
Conventional Solvent Extraction Techniques
Following pre-processing, the powdered plant material is subjected to extraction using various organic solvents to solubilize the isoflavones. The choice of solvent and extraction method significantly impacts the efficiency and selectivity of the process.
Commonly employed conventional solvent extraction techniques include:
Hydroalcoholic Extraction: Mixtures of ethanol (B145695) and water are frequently used due to their ability to extract a broad range of compounds, including isoflavones. e3s-conferences.org The ratio of ethanol to water can be optimized to enhance the extraction of specific isoflavones. thieme-connect.com
Hot Methanol (B129727) Extraction: Methanol is another effective solvent for extracting isoflavones. tandfonline.comtandfonline.com Performing the extraction at elevated temperatures, often on a boiling water bath, can increase the solubility of the target compounds and improve extraction efficiency. tandfonline.com
2-Propanol: As mentioned in the pre-processing step, 2-propanol can be used for defatting, but it also serves as an extraction solvent. tandfonline.com
The general procedure for these techniques involves macerating or refluxing the plant powder with the chosen solvent. e3s-conferences.orgtsijournals.com After a designated period, the mixture is filtered, and the solvent is evaporated, typically under reduced pressure using a rotary evaporator, to yield a crude extract rich in isoflavones. researchgate.net
Table 1: Comparison of Conventional Solvent Extraction Techniques for Isoflavones
| Extraction Technique | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydroalcoholic Extraction | Ethanol/Water mixtures | Room temperature or elevated temperatures (e.g., 50°C) thieme-connect.com | Low toxicity of ethanol, good solubility for a range of isoflavones | May extract a wide range of other polar compounds |
| Hot Methanol Extraction | Methanol | Boiling water bath tandfonline.com | High extraction efficiency for many isoflavones | Methanol is more toxic than ethanol |
| 2-Propanol Extraction | 2-Propanol | Room or elevated temperatures | Effective for defatting and extraction | Less commonly reported for primary isoflavone (B191592) extraction compared to methanol and ethanol |
Advanced Extraction Approaches
To enhance the release of isoflavones, particularly those present as glycosides, advanced extraction methods involving hydrolysis are often employed. These techniques aim to cleave the sugar moieties from the isoflavone aglycones.
Acid Hydrolysis: This method involves treating the plant material or extract with an acid, such as hydrochloric acid (HCl), and heating the mixture. tandfonline.com This process breaks the glycosidic bonds, releasing the aglycone form of the isoflavones. For instance, a study on lupin seeds utilized 1 N aqueous HCl on a boiling water bath for 150 minutes. tandfonline.com
Alkaline Hydrolysis: Similar to acid hydrolysis, alkaline hydrolysis uses a base, like potassium hydroxide (B78521) (KOH), to cleave glycosidic linkages. tandfonline.com In one reported method, 1 N aqueous KOH was used with heating to facilitate the release of isoflavones. tandfonline.com
These hydrolytic methods are critical for obtaining isoflavone aglycones, which may be the target form for certain research applications.
Chromatographic Separation Strategies
The crude extract obtained from the initial extraction steps is a complex mixture of various phytochemicals. To isolate this compound in a pure form, a series of chromatographic techniques are indispensable.
Open Column Chromatography
Open column chromatography is a fundamental technique for the initial fractionation of the crude extract. ijpsjournal.combnmv.ac.in Different stationary phases are used based on the properties of the compounds to be separated.
Silica (B1680970) Gel: Silica gel is a widely used adsorbent for normal-phase chromatography, separating compounds based on polarity. fujifilm.comnih.gov The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. researchgate.nettandfonline.com This allows for the separation of isoflavones from other less polar or more polar compounds. rfppl.co.in
Sephadex: Sephadex is a size-exclusion chromatography medium made of cross-linked dextran. nih.govcytivalifesciences.co.jp Sephadex LH-20, in particular, is frequently used for the purification of flavonoids and other natural products. researchgate.net It separates molecules based on their size and is effective in removing pigments and other impurities.
Diaion HP-20 Resin: This is a synthetic adsorbent resin that can be used for solid-phase extraction and column chromatography. researchgate.nettind.io It is effective for concentrating isoflavones from aqueous extracts and for preliminary purification before further chromatographic steps. tind.io
Preparative High-Performance Liquid Chromatography (HPLC)
For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. shimadzu.euardena.comknauer.netshimadzu.de Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. lcms.cz
A typical preparative HPLC workflow for isoflavone purification involves:
Column Selection: A reversed-phase C18 column is commonly used for the separation of isoflavones. tandfonline.comnih.gov
Mobile Phase: A gradient elution system is often employed, typically using a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov
Detection: A UV detector, often a photodiode array (PDA) detector, is used to monitor the elution of compounds, allowing for the collection of fractions containing the target compound. tandfonline.com
This technique allows for the isolation of individual isoflavones, including this compound, with very high purity. shimadzu.eu
Solid-Phase Extraction (SPE) in Purification Schemes
Solid-Phase Extraction (SPE) is a valuable tool used for sample clean-up and concentration prior to chromatographic analysis or as an intermediate purification step. thieme-connect.commdpi.com SPE cartridges, often packed with C18-bonded silica, are used to retain the isoflavones from the crude extract while allowing more polar impurities to pass through. scilit.com The retained isoflavones can then be eluted with a stronger organic solvent. This technique is effective for removing interfering substances and enriching the concentration of isoflavones, thereby improving the efficiency of subsequent purification steps like preparative HPLC. tind.io
Table 2: Chromatographic Techniques for this compound Purification
| Chromatographic Technique | Stationary Phase/Resin | Principle of Separation | Primary Use in Purification |
|---|---|---|---|
| Open Column Chromatography | Silica Gel fujifilm.com | Adsorption (Polarity) nih.gov | Initial fractionation of crude extract |
| Open Column Chromatography | Sephadex LH-20 nih.gov | Size Exclusion & Adsorption | Further purification, removal of pigments and small molecules |
| Open Column Chromatography | Diaion HP-20 tind.io | Adsorption | Concentration and preliminary purification from aqueous extracts |
| Preparative HPLC | Reversed-Phase (e.g., C18) tandfonline.com | Partitioning (Hydrophobicity) | Final purification to high purity |
| Solid-Phase Extraction (SPE) | Reversed-Phase (e.g., C18) scilit.com | Adsorption | Sample clean-up and concentration |
Strategies for Removal of Interfering Compounds (e.g., alkaloids)
The presence of alkaloids, such as quinolizidine (B1214090) alkaloids, in lupin extracts presents a significant challenge for the isolation of isoflavones like this compound. louisbolk.nl These nitrogenous compounds can interfere with chromatographic separation and spectroscopic analysis. Therefore, specific strategies are employed to eliminate or reduce their presence in the extract before proceeding with the purification of the target isoflavone.
One common and traditional method for alkaloid removal from lupin seeds is a debittering process. mdpi.com This typically involves soaking the seeds in water for an extended period, followed by boiling. mdpi.com The water is discarded, and the process is repeated until the alkaloid content is reduced to a negligible level. mdpi.com For instance, in a study on Lupinus mutabilis seeds, a debittering process involving soaking for 18 hours and subsequent boiling for 1 hour was optimized. mdpi.com The effectiveness of this process was monitored by gas chromatography-mass spectrometry (GC-MS) until the concentration of alkaloids like lupanine (B156748) was below the limit of detection. mdpi.com
Another approach involves the use of acid-base extraction techniques. Alkaloids are basic compounds and can be separated from neutral or acidic compounds like isoflavones by partitioning the extract between an acidic aqueous solution and an organic solvent. slideshare.net The alkaloids will preferentially move into the acidic aqueous phase as their corresponding salts, while the isoflavones remain in the organic phase. This method, often referred to as the Stas-Otto method, involves making the initial plant material alkaline to free the alkaloids, followed by extraction with an organic solvent. slideshare.net The organic extract is then treated with a dilute acid to separate the alkaloids. slideshare.net
Furthermore, chromatographic techniques can be optimized to separate isoflavones from alkaloids. The choice of the mobile phase and column is critical. For example, in the analysis of phytotoxins from Lupinus species, a mobile phase of 5 mM ammonium (B1175870) formate (B1220265) (pH 6.5) and methanol was found to significantly improve the detection sensitivity compared to the more common 0.1% formic acid and acetonitrile mixture. chromatographyonline.com This suggests that adjusting the pH of the mobile phase can influence the retention and separation of basic alkaloids from other compounds.
Solid-phase extraction (SPE) is another valuable tool for the preliminary cleanup of plant extracts. SPE cartridges with different sorbents can be used to selectively retain either the interfering compounds or the target compounds. For instance, a C18 SPE cartridge can be used to retain non-polar to moderately polar compounds like isoflavones, while more polar impurities are washed away. Subsequent elution with a suitable solvent can then release the retained isoflavones.
The selection of the extraction solvent itself can also influence the co-extraction of interfering compounds. While polar solvents like methanol and ethanol are effective for extracting isoflavones, they also extract a wide range of other compounds, including alkaloids. scispace.com Research has shown that an 80% methanol solution is a compromise extraction solvent for a variety of secondary metabolites. scispace.com However, for a more targeted extraction, the solvent system can be further optimized.
A summary of strategies for removing interfering compounds during the isolation of isoflavones from Lupinus species is presented in the table below.
| Strategy | Methodology | Key Parameters | Reference |
| Debittering | Soaking and boiling of plant material (seeds) in water. | Soaking time, boiling duration, number of cycles. | mdpi.com |
| Acid-Base Extraction | Partitioning the extract between an acidic aqueous solution and an immiscible organic solvent. | pH of the aqueous phase, choice of organic solvent. | slideshare.net |
| Chromatography | Optimization of mobile phase and stationary phase in techniques like HPLC. | Mobile phase composition (e.g., pH, solvent), column type (e.g., C18). | chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Use of SPE cartridges to selectively retain or elute compounds. | Sorbent material (e.g., C18), washing and elution solvents. | mdpi.com |
| Solvent Optimization | Selection of extraction solvents to minimize co-extraction of interfering compounds. | Solvent polarity and composition (e.g., 80% methanol). | scispace.com |
Table 1: Strategies for the Removal of Interfering Compounds
By employing one or a combination of these strategies, a crude extract can be sufficiently purified from interfering substances like alkaloids, thereby facilitating the subsequent chromatographic steps for the isolation of pure this compound.
Structural Elucidation and Stereochemical Characterization of Lupinisoflavone D
Spectroscopic Analysis for Structural Confirmation
A variety of spectroscopic methods have been instrumental in piecing together the structural puzzle of Lupinisoflavone D.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for identifying chromophores characteristic of certain compound classes. mt.comwikipedia.org For isoflavonoids like this compound, the UV absorption spectrum typically shows a characteristic band, often referred to as band II, in the range of 220 to 260 nm. nih.gov This absorption is attributed to the A-ring benzoyl system of the isoflavone (B191592) core. nih.gov The precise absorption maxima can be influenced by the substitution pattern on the rings. For instance, the presence of hydroxyl groups can cause shifts in the UV spectrum, which can be further investigated by using shift reagents like aluminum chloride (AlCl₃) or sodium acetate (B1210297) (NaOAc). tandfonline.com These reagents help to confirm the location of hydroxyl groups, such as at the C-5 and C-7 positions. tandfonline.com
Mass Spectrometry (MS) Techniques (e.g., LC-MS, UHPLC-QqQ-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. lipidmaps.orglipidmaps.org High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise mass and, consequently, the molecular formula of a substance. ub.eduunimilitar.edu.co Techniques like liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-triple quadrupole-mass spectrometry (UHPLC-QqQ-MS) are frequently employed for the analysis of complex mixtures containing isoflavonoids. ub.edunih.govnih.gov These hyphenated techniques allow for the separation of individual compounds before they are introduced into the mass spectrometer for analysis. ub.eduresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial information about the structure of the molecule, helping to identify substructures and the location of various functional groups. researchgate.net
The exact mass of this compound has been determined to be 370.105255, corresponding to the molecular formula C₂₀H₁₈O₇. lipidmaps.orglipidmaps.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity within the molecule. mdpi.compreprints.org
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C-NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.comcolumbia.edu
Through detailed analysis of these NMR spectra, the specific arrangement of atoms and functional groups in this compound has been established.
Determination of Absolute Stereochemistry
For chiral molecules like this compound, which possess a stereocenter, determining the absolute configuration—the precise three-dimensional arrangement of atoms—is essential. soton.ac.ukwikipedia.org
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy is a key technique for investigating the chirality of molecules. wikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgnih.gov Chiral molecules exhibit a characteristic CD spectrum, and the sign of the Cotton effect can be used to assign the absolute configuration of a stereocenter. tandfonline.com
Comparative Analysis with Established Chiral Standards (e.g., Rotenone)
The absolute stereochemistry of this compound has been determined by comparing its CD spectral data with that of a known chiral standard, rotenone. tandfonline.com Rotenone possesses a well-established absolute configuration at the asymmetric carbon in its side structure. tandfonline.com By converting this compound to a derivative and comparing the sign of the Cotton effect in its CD spectrum to that of a similarly derivatized rotenone, the stereochemistry can be confidently assigned. tandfonline.com Studies have shown that laevorotatory this compound has an R-configuration at the C-2" position of its dihydrofurano side-structure. tandfonline.com This was determined after converting it to its corresponding dehydrate and comparing its CD spectrum with that of the osmate ester of rotenone. tandfonline.com
Computational Approaches in Stereochemical Prediction
While experimental techniques provide the definitive determination of stereochemistry, computational methods have emerged as powerful tools for predicting and corroborating the three-dimensional arrangement of atoms in complex molecules like this compound. These in silico approaches are particularly valuable in assigning the absolute configuration of chiral centers.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the Circular Dichroism (CD) spectra of possible stereoisomers. By comparing the computationally generated spectra with the experimentally obtained spectrum, the most likely absolute configuration can be inferred. This method relies on the principle that different stereoisomers will exhibit distinct CD spectra.
For this compound, while the primary determination of its stereochemistry has been achieved through experimental means, computational modeling serves as a valuable predictive and confirmatory tool. The correlation between calculated and experimental spectroscopic data provides a higher level of confidence in the assigned structure. The application of these computational methods is a critical step in modern structural elucidation, offering insights that are complementary to experimental data.
Detailed Research Findings
The structural and stereochemical identity of this compound has been established through a combination of spectroscopic analyses and chemical correlations.
Initial investigations involving spectroscopic techniques such as Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (¹H-NMR) were instrumental in determining the planar structure of this compound. Further studies confirmed that this compound is identical to a fungal metabolite, designated M-I-2, which is derived from the metabolism of licoisoflavone A. frontiersin.org
The absolute stereochemistry at the C-2" position of the dihydrofuran ring was a key aspect of its characterization. This was determined to be an R-configuration through the application of Circular Dichroism (CD) spectroscopy. hmdb.canih.gov Specifically, the CD spectrum of the osmate ester/pyridine complex of laevorotatory this compound was analyzed. hmdb.canih.govnp-mrd.org This method is based on the observation that the sign of the Cotton effect in the CD spectrum of such complexes is indicative of the absolute configuration of the chiral center. nih.gov For comparison, the osmate ester/pyridine complex of dextrorotatory lupinisoflavone A exhibits a positive Cotton effect, indicating an S-configuration at C-2". nih.govnp-mrd.org In contrast, natural rotenone, which has an R-configuration, shows a negative Cotton effect, similar to what is observed for this compound. nih.govnp-mrd.org
To further confirm the stereochemistry, this compound was converted to its corresponding dehydrate or trimethyl-dehydrate derivative for analysis. hmdb.canp-mrd.orgtandfonline.com The optical rotation and CD data of these derivatives provided additional evidence for the R-configuration at the C-2" position. nih.gov
The following tables summarize the key spectroscopic and stereochemical data for this compound.
Interactive Data Tables
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Reference |
| UV Spectroscopy | Isoflavone-like maximum between 260-262 nm. frontiersin.org | frontiersin.org |
| Mass Spectrometry | Molecular Formula: C₂₀H₁₈O₇ bitesizebio.com | bitesizebio.com |
| Molecular Weight: 370.105255 bitesizebio.com | bitesizebio.com | |
| Prominent fragment at m/z 153. frontiersin.org | frontiersin.org | |
| ¹H-NMR Spectroscopy | Signals consistent with a dihydrofurano-isoflavone structure. frontiersin.org | frontiersin.org |
Table 2: Stereochemical Data for this compound
| Property | Finding | Method | Reference |
| Optical Rotation | Laevorotatory. hmdb.canih.gov | Polarimetry | hmdb.canih.gov |
| Absolute Configuration at C-2" | R-configuration. hmdb.canih.gov | CD spectroscopy of osmate ester/pyridine complex. hmdb.canih.gov | hmdb.canih.gov |
Biosynthetic Pathways and Enzymology of Lupinisoflavone D
General Isoflavonoid (B1168493) Biosynthesis from Phenylalanine Precursors
The journey to Lupinisoflavone D begins with the essential amino acid L-phenylalanine, which serves as the primary precursor for the vast array of isoflavonoids found in plants. nih.govfrontiersin.org This fundamental pathway, known as the phenylpropanoid pathway, is a cornerstone of plant secondary metabolism. encyclopedia.pubencyclopedia.pub
The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.orgencyclopedia.pub
Cinnamate 4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce p-coumaric acid. frontiersin.orgencyclopedia.pub
4-coumarate:CoA ligase (4CL) : Finally, p-coumaroyl-CoA is formed from p-coumaric acid. nih.govfrontiersin.org
p-Coumaroyl-CoA stands at a critical metabolic juncture, directing carbon flow into various branches of the phenylpropanoid pathway. nih.govencyclopedia.pub For isoflavonoid biosynthesis, chalcone (B49325) synthase (CHS) is the first committed enzyme. frontiersin.orgencyclopedia.pub CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone backbone. encyclopedia.pubencyclopedia.pubresearchgate.net
The subsequent crucial step, unique to isoflavonoid synthesis, is the intramolecular rearrangement of the B-ring from the 2- to the 3-position of the C-ring. This reaction is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme, to yield a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the basic isoflavone skeleton, such as genistein (B1671435) or daidzein (B1669772). nih.govresearchgate.netnih.gov These core isoflavones can then undergo a variety of modifications, including the addition of prenyl groups, which is a key step toward the formation of this compound.
Role of Prenylation in Isoflavone Diversification in Legumes
Prenylation, the attachment of a lipophilic prenyl group, is a critical modification that significantly enhances the biological activity of isoflavones, largely by increasing their affinity for cell membranes. nih.govfrontiersin.orgresearchgate.net This process is a major contributor to the vast structural diversity of isoflavonoids observed in the legume family (Fabaceae). nih.govwur.nl
Isoflavone Prenyltransferases (e.g., LaPT1) and Their Catalytic Mechanisms
The enzymes responsible for prenylation are known as prenyltransferases (PTs) . wur.nlnih.gov These enzymes catalyze the transfer of a prenyl group, typically from dimethylallyl diphosphate (B83284) (DMAPP), to the isoflavone scaffold. nih.gov
A well-characterized example is LaPT1 , an isoflavonoid-specific prenyltransferase isolated from the roots of white lupin (Lupinus albus). nih.govresearchgate.net LaPT1 is a membrane-bound protein that specifically catalyzes the prenylation of the B-ring of genistein and 2'-hydroxygenistein (B73024). nih.govgoogle.com For instance, it transfers a prenyl group to the 3' position of genistein to produce isowighteone. nih.govresearchgate.net
Recombinant LaPT1 exhibits an alkaline pH optimum and requires divalent metal ions for its catalytic activity. While its affinity for the prenyl donor DMAPP is comparable to other flavonoid prenyltransferases, its affinity for the isoflavone acceptor is significantly higher. nih.gov
| Enzyme | Organism | Substrate(s) | Product(s) |
| LaPT1 | Lupinus albus | Genistein, 2'-hydroxygenistein | Isowighteone |
| SfG6DT | Sophora flavescens | Genistein, Biochanin A | Wighteone |
| GmG4DT | Glycine max | Glyceollin precursor | Glyceollin |
Subcellular Localization of Prenylation Enzymes
Studies have shown that isoflavone prenyltransferases, including LaPT1, are localized to plastids, such as chloroplasts. nih.gov This localization is significant because plastids are a primary site for the biosynthesis of the prenyl donor, DMAPP. nih.gov The localization of these enzymes to the endoplasmic reticulum (ER) has also been suggested, where they may be part of larger enzyme complexes, or metabolons, facilitating the efficient channeling of substrates. encyclopedia.pubbiorxiv.org For example, GmIMaT1, an isoflavone malonyltransferase in soybean, is localized to the ER, while GmIMaT3 is found in the cytosol. frontiersin.org
Cyclization and Formation of the Dihydrofurano Ring System
The formation of the dihydrofurano ring system in compounds like this compound is a subsequent modification of a prenylated isoflavone precursor. This cyclization reaction involves the prenyl side chain. One proposed mechanism involves an initial epoxidation of the prenyl group's double bond. tandfonline.comresearchgate.net This is followed by an intramolecular nucleophilic attack from a neighboring hydroxyl group on the isoflavone's B-ring, leading to the formation of the five-membered dihydrofurano ring. tandfonline.comresearchgate.net This cyclization creates a new chiral center. tandfonline.com
Fungal Metabolism of Prenylated Isoflavones as a Biotransformation Route to this compound
Interestingly, the final steps in the formation of this compound can be carried out through the metabolic action of certain fungi. This biotransformation represents a detoxification pathway for the fungi, as they convert antifungal prenylated isoflavones into less active metabolites. jst.go.jptandfonline.comtandfonline.com
Specific Fungal Species Involved (e.g., Aspergillus flavus, Botrytis cinerea)
Cultures of Aspergillus flavus and Botrytis cinerea have been shown to metabolize the prenylated isoflavone licoisoflavone A. jst.go.jptandfonline.comtandfonline.comcapes.gov.br This biotransformation yields several products, one of which has been identified as this compound. jst.go.jptandfonline.comoup.com Both fungal species can produce the same set of metabolites from licoisoflavone A, although the relative quantities may differ. jst.go.jptandfonline.com This fungal metabolic pathway provides an alternative route to the formation of this compound, distinct from its de novo biosynthesis in plants. Other studies have also demonstrated the capability of Aspergillus and Botrytis species to metabolize various other prenylated flavonoids. mdpi.comresearchgate.netnih.gov
| Fungal Species | Substrate | Metabolite(s) |
| Aspergillus flavus | Licoisoflavone A | This compound, other dihydrofurano-isoflavones, a glycol, and hydroxydihydropyrano-isoflavones. jst.go.jptandfonline.com |
| Botrytis cinerea | Licoisoflavone A | This compound, other dihydrofurano-isoflavones, a glycol, and hydroxydihydropyrano-isoflavones. jst.go.jptandfonline.com |
Metabolic Transformations and Derivatization Studies
In Vitro Biotransformation Studies of Lupinisoflavone D
While studies focusing on the metabolic breakdown of this compound are limited, significant research has been conducted on its formation through the biotransformation of other precursor isoflavones. In vitro studies using fungal cultures have demonstrated the ability of microorganisms to catalyze complex reactions, such as the cyclization of prenyl groups, leading to the synthesis of furan-containing isoflavonoids like this compound.
A key example of this is the metabolic conversion of licoisoflavone A, a 3'-prenylated isoflavone (B191592), by the fungus Aspergillus flavus. researchgate.net In this biotransformation, the fungus metabolizes licoisoflavone A into several compounds. researchgate.net Among the metabolites, two are dihydrofurano-isoflavones, one of which was identified as this compound, a compound also found naturally in the roots of white lupin (Lupinus albus). researchgate.net This transformation involves the oxidative cyclization of the 3'-prenyl side chain of licoisoflavone A to form the characteristic dihydrofuran ring of this compound. researchgate.net
This fungal metabolism highlights a significant pathway for the formation of complex isoflavonoids from simpler prenylated precursors. The enzymes within Aspergillus flavus facilitate a stereospecific reaction that is otherwise challenging to achieve through conventional chemical synthesis.
Fungal Biotransformation Leading to this compound
| Substrate | Microorganism | Key Transformation | Product | Source |
|---|---|---|---|---|
| Licoisoflavone A | Aspergillus flavus | Oxidative cyclization of 3'-prenyl group | This compound | researchgate.net |
Formation of Chemical Derivatives for Research Purposes
The chemical derivatization of isoflavones is a common strategy employed for various research purposes, including enhancing analytical detection, improving stability, and conducting structure-activity relationship (SAR) studies. nih.govresearchgate.netresearchgate.net While specific literature on the derivatization of this compound is scarce, the principles applied to other flavonoids and isoflavonoids are directly relevant due to shared functional groups, such as phenolic hydroxyls. ddtjournal.com
For analytical purposes, especially in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can significantly improve ionization efficiency and detection sensitivity. researchgate.netddtjournal.com Reagents that introduce a readily ionizable group or a heavy, stable fragment can be used. For instance, dansyl chloride is often used to react with phenolic groups, adding a dimethylamino moiety that enhances ionization. ddtjournal.com Other reagents are designed to create specific fragmentation patterns upon collision-induced dissociation, allowing for highly selective and sensitive quantification in complex biological matrices. nih.gov
For SAR studies, derivatives are synthesized to probe the importance of specific structural features for a compound's biological activity. nih.gov This can involve:
Alkylation or Acylation: Modifying hydroxyl groups to determine their role in hydrogen bonding or as metabolic sites.
Halogenation: Introducing halogen atoms to alter electronic properties and lipophilicity.
Synthesis of Hybrid Molecules: Conjugating the isoflavone scaffold with other pharmacologically active moieties to create new compounds with potentially enhanced or novel activities. nih.gov
These derivatization strategies allow researchers to systematically explore how modifications to the this compound structure would influence its physicochemical properties and biological interactions.
Common Derivatization Strategies for Isoflavone Analysis
| Reagent/Method | Target Functional Group | Purpose | Source |
|---|---|---|---|
| Dansyl Chloride (Dns-Cl) | Phenolic Hydroxyls | Enhance ionization efficiency and fluorescence for detection. | ddtjournal.com |
| Acetyl Anhydride | Hydroxyls, Amines | Increase stability and alter chromatographic behavior. | ddtjournal.com |
| Diazomethane | Carboxylic Acids, Phenolic Hydroxyls | Methylation to increase volatility and protect active groups. | researchgate.net |
| DMEQ-TAD | Diene systems (e.g., in Vitamin D) | Improves ionization efficiency and shifts mass for cleaner detection. | nih.gov |
| Suzuki Coupling | Halogenated Rings | Introduce new aryl or alkyl groups for SAR studies. | nih.gov |
Comparative Analysis of this compound Analogues and Congeners (e.g., Lupinisoflavones A, C, E-J)
This compound belongs to a large family of prenylated and cyclized isoflavonoids known as the lupinisoflavones. thieme-connect.com These compounds, primarily isolated from Lupinus species, share a common genistein (B1671435) or 2'-hydroxygenistein (B73024) backbone but differ in the pattern of prenylation and subsequent cyclizations. core.ac.uk Comparing this compound to its analogues is essential for understanding how subtle structural variations affect their properties.
Lupinisoflavone A: This congener is a prenylated isoflavone, but unlike this compound, its prenyl group is not cyclized into a dihydrofuran ring. core.ac.ukbiosynth.com It is structurally 6-(3,3-dimethylallyl)genistein.
Lupinisoflavone C: This compound is also a prenylated genistein derivative, isomeric with Lupinisoflavone A. core.ac.uk
Lupinisoflavones E and F: These are other members of the family, with variations in the hydroxylation and prenylation patterns on the isoflavone core. thieme-connect.com
Wighteone and Isowighteone: These are closely related prenylated isomers of genistein. core.ac.uk Isowighteone, which is prenylated on the B-ring, is the direct precursor to this compound through cyclization. researchgate.netoup.com
The primary structural difference between this compound and many of its congeners like Lupinisoflavone A is the presence of the dihydrofuran ring fused to the B-ring. This cyclization reduces the molecule's flexibility and alters its lipophilicity and steric profile, which can have profound effects on its ability to interact with biological targets. The formation of the dihydrofuran ring in this compound from a precursor like licoisoflavone A (a 3'-prenylated isoflavone) contrasts with other analogues where the prenyl group might be on the A-ring (e.g., at position 6 or 8) and may or may not be cyclized. researchgate.netcore.ac.uk
Structural Comparison of this compound and Selected Analogues
| Compound | Core Structure | Key Structural Feature | Source |
|---|---|---|---|
| This compound | Isoflavone | Dihydrofuran ring fused to the B-ring. | researchgate.net |
| Lupinisoflavone A | Genistein | Linear prenyl group at the C-6 position of the A-ring. | core.ac.ukbiosynth.com |
| Licoisoflavone A | 2'-Hydroxygenistein | Linear prenyl group at the C-3' position of the B-ring. (Precursor to this compound). | researchgate.net |
| Wighteone | Genistein | Linear prenyl group at the C-6 position of the A-ring. | core.ac.uk |
| Isowighteone | Genistein | Linear prenyl group at the C-3' position of the B-ring. | core.ac.ukoup.com |
| Lupinisoflavone G | Isoflavone | Prenylated isoflavone derivative found in Derris scandens. | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Quantification Techniques
Chromatography is the cornerstone for separating Lupinisoflavone D from other structurally similar isoflavonoids present in extracts. The choice of chromatographic technique and detector is critical for achieving the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavonoids. For compounds like this compound, which are often present alongside numerous other related structures, a robust HPLC method is crucial. A reversed-phase C18 column is typically employed for separation. nih.gov
One established method utilizes a gradient elution system with a mobile phase consisting of a mixture of acetonitrile (B52724), tetrahydrofuran, and water, which allows for the reasonable separation of simple isoflavones, prenylated isoflavones, and their glycosides within a 35-minute run time. nih.govcapes.gov.br
Detection is commonly performed using a Photodiode Array (PDA) or a standard UV-Vis detector. tandfonline.comshimadzu.com A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectral data against that of a known standard. shimadzu.com The detectable range for isoflavonoids is typically set between 215 and 380 nm, with quantification often performed at a specific wavelength, such as 263 nm, where many isoflavones exhibit strong absorbance. tandfonline.com For some compounds that lack a strong chromophore, detection at lower wavelengths, such as 205-210 nm, may be necessary to achieve better sensitivity. researchgate.netresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Lichrospher) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile-Tetrahydrofuran-Water | nih.govcapes.gov.br |
| Detector | Photodiode Array (PDA) | tandfonline.com |
| Detection Range | 215 - 380 nm | tandfonline.com |
| Quantification Wavelength | 263 nm | tandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
For more definitive identification and sensitive quantification, HPLC systems are often coupled with a mass spectrometer (MS). LC-MS is a powerful tool for the targeted profiling of specific isoflavones like this compound in complex biological samples. mdpi.com This technique provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering a high degree of specificity.
In the analysis of isoflavone (B191592) aglycones from Lupinus mutabilis seeds, a peak corresponding to either this compound or its isomer, Lupinisoflavone B, was identified using LC-MS. mdpi.com The analysis provides key data points for its characterization in an extract.
| Parameter | Value | Reference |
|---|---|---|
| Chromatographic Column | Synergi C18 (150 × 4.6 mm, 4 µm) | mdpi.com |
| Mobile Phase A | 1% formic acid in water | mdpi.com |
| Mobile Phase B | 1% formic acid in acetonitrile | mdpi.com |
| Tentative Identification | This compound or B | mdpi.com |
| Retention Time (t_R) | 20.3 min | mdpi.com |
| [M-H]⁻ Adduct (m/z) | 369 | mdpi.com |
| MS/MS Fragments (m/z) | 311, 351 | mdpi.com |
Metabolomic studies, which aim to identify and quantify a wide range of small molecules in a biological sample, benefit immensely from the increased resolution and speed of Ultra-High Performance Liquid Chromatography (UHPLC). When coupled with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source, UHPLC-ESI-MS/MS becomes an exceptionally powerful platform for comprehensive isoflavone analysis. researchgate.netnih.gov
The use of sub-2 µm particles in UHPLC columns allows for higher separation efficiency and a significant reduction in analysis time compared to conventional HPLC. rsc.org Studies have shown that UPLC-MS can identify a substantially higher number of isoflavone glycosides in lupin extracts compared to standard HPLC-MS, making it ideal for discovering novel or trace-level compounds. rsc.org In metabolomic analyses of Lupinus albus, UHPLC-ESI-MS/MS has been used to identify numerous metabolites, with isoflavones and alkaloids being among the main components detected. nih.gov This high-throughput technique enables the structural characterization of isomeric compounds and provides detailed profiles of secondary metabolites, which is essential for chemotaxonomic studies and understanding plant biochemistry. sci-hub.senih.gov
Sample Preparation Optimization for Quantitative Analysis
The quality of quantitative data is heavily dependent on the sample preparation process. The goal is to efficiently extract this compound from the plant matrix while removing interfering substances like fats and sugars, and to convert all related forms (e.g., glycosides) into a single analyzable form (aglycone).
In plants, isoflavones like this compound often exist as glycosides (bound to a sugar molecule). For accurate quantification of the total aglycone content, a hydrolysis step is necessary to cleave this sugar moiety.
Acid hydrolysis is a common method. A typical protocol involves heating the plant extract with an acid, such as 1 N aqueous hydrochloric acid (HCl), in a boiling water bath for a set period, for instance, 150 minutes. tandfonline.com This process effectively converts the isoflavone glycosides into their corresponding aglycones, including this compound, which can then be quantified by chromatography. tandfonline.comresearchgate.net For certain biological samples, enzymatic hydrolysis using a mixture of β-glucuronidase and sulfatase enzymes can be employed as a milder alternative to harsh acid treatment. nih.gov
Lupin seeds are rich in lipids, which can interfere with chromatographic analysis and damage columns. Therefore, a defatting step is a critical part of the sample preparation protocol. Ground seed material can be washed with a solvent like 2-propanol or hexane (B92381) to remove fats before the primary extraction. tandfonline.comgoogle.com Soxhlet extraction is another effective, albeit more intensive, method for defatting plant flours. researchgate.net
Following the initial extraction (e.g., with methanol), further clean-up is often required. tandfonline.com A common procedure is liquid-liquid extraction. After acid hydrolysis, the pH of the aqueous extract is adjusted, and the sample is extracted with a water-immiscible organic solvent like ethyl acetate (B1210297). tandfonline.com The isoflavone aglycones, being more lipophilic, will partition into the organic layer, leaving behind more polar impurities in the aqueous phase. This ethyl acetate fraction is then evaporated to dryness and redissolved in a suitable solvent for injection into the HPLC or LC-MS system. tandfonline.com
Method Validation Parameters (e.g., linearity, detection limits, quantification limits, precision, accuracy)
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results for the quantification of specific analytes. For the analysis of this compound, as with other isoflavones in plant matrices, rigorous validation of the analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is essential. This section details the key parameters for the validation of such methods.
The validation process demonstrates the performance and reliability of an analytical procedure. For isoflavones like this compound found in lupin species, method validation would typically follow guidelines established by internationally recognized bodies. While specific validation data for this compound is not extensively published, the validation parameters for a similar isoflavone, genistein (B1671435), in a lupin matrix provide a strong indication of the expected performance of a well-developed analytical method.
A study on the isoflavone content in Lupinus mutabilis seeds established and validated an LC-DAD method for the quantification of isoflavones, using genistein as a reference standard. The performance of this method offers a practical example of the validation parameters that would be relevant for the analysis of this compound.
Linearity
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standard solutions of known concentrations. The linearity is evaluated by performing a linear regression analysis of the analyte concentration versus the instrumental response (e.g., peak area). The correlation coefficient (r²) is a key indicator of the linearity, with a value close to 1.0 indicating a strong linear relationship. For the analysis of polyphenols in white lupin seeds using an LC-HRMS method, a linearity of r² > 0.989 was achieved. unimore.it
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For the LC-DAD analysis of genistein in lupin seeds, the following limits were established nih.gov:
LOD: 440 ng/mL
LOQ: 920 ng/mL
These values indicate the high sensitivity of the method, which is crucial for detecting and quantifying trace amounts of isoflavones in plant extracts.
Precision
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%). Precision is assessed at two levels:
Intra-day precision (repeatability): The precision obtained by the same analyst on the same day using the same equipment.
Inter-day precision (intermediate precision): The precision obtained over a period of several days, often by different analysts or with different equipment.
In the validation of the method for genistein in lupin, the precision was found to be nih.gov:
Intra-day RSD%: 3.1%
Inter-day RSD%: 3.9%
These low RSD values demonstrate the high precision of the analytical method.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the analytical method is calculated.
For the analysis of genistein in lupin, the recovery was reported to be in the range of 94.1–104.6%. nih.gov In a separate study on polyphenols in white lupin, recovery values were between 71% and 119%. unimore.it These recovery rates indicate a high degree of accuracy for the analytical procedures.
The table below summarizes the method validation parameters for the analysis of isoflavones in lupin, based on the data for genistein.
| Parameter | Value | Reference |
| Linearity (r²) | >0.989 | unimore.it |
| Limit of Detection (LOD) | 440 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 920 ng/mL | nih.gov |
| Intra-day Precision (RSD%) | 3.1% | nih.gov |
| Inter-day Precision (RSD%) | 3.9% | nih.gov |
| Accuracy (Recovery %) | 94.1–104.6% | nih.gov |
These validation parameters collectively demonstrate that a well-developed HPLC-based method is suitable for the accurate and precise quantification of isoflavones like this compound in lupin samples.
Ecological and Plant Biochemical Significance of Lupinisoflavone D
Role in Plant Specialized Metabolism within Lupinus Species
Lupinisoflavone D is a notable isoflavone (B191592) that plays a significant role in the specialized metabolism of plants belonging to the genus Lupinus. mdpi.com These compounds are key components of the plant's chemical defense system. wikipedia.org Lupinus species are known to constitutively produce a variety of prenylated isoflavonoids, including derivatives of genistein (B1671435) such as wighteone, isowighteone, and lupiwighteone. nih.gov The production of these specialized metabolites is an adaptive response to changing ecological conditions. mdpi.comnih.gov
The biosynthesis of these compounds, including this compound, is a distinctive natural product pathway in these plants. mdpi.comnih.gov They are primarily synthesized in the roots and seeds. mdpi.com The production of these isoflavones can be influenced by environmental factors. For instance, studies on Lupinus mutabilis have shown that soil composition can affect the accumulation of isoflavones. researchgate.net Specifically, higher levels of organic matter, pH, humidity, and total nitrogen in the soil have been shown to promote the accumulation of these compounds. researchgate.net
The synthesis of these compounds is a complex process involving multiple enzymatic reactions. An isoflavonoid (B1168493) prenyltransferase gene, LaPT1, has been identified in white lupin (Lupinus albus). nih.gov This enzyme is responsible for the prenylation of isoflavones, a key step in the biosynthesis of compounds like this compound. nih.gov The expression of this gene is highest in the roots, which correlates with the high concentration of prenylated isoflavonoids in this part of the plant. nih.gov
Chemotaxonomic Utility as a Marker Compound in Leguminosae
The presence and structural diversity of isoflavonoids, including prenylated forms like this compound, are of significant chemotaxonomic value within the Leguminosae (Fabaceae) family. uncst.go.ugresearchgate.net Isoflavonoids are considered important chemical markers, particularly for the subfamily Papilionoideae. researchgate.net The distribution of these compounds can help to establish relationships between different species and genera. ijpsr.com
For example, the co-occurrence of certain flavonoids and isoflavonoids can suggest a close relationship between different species within the same genus, such as in Glycyrrhiza. capes.gov.br Similarly, the presence of specific prenylated flavonoids has been used as a chemotaxonomic marker to understand the relationships within the genus Sophora. fao.orgscielo.br Within the genus Millettia, the type of oxygenation on the isoflavone skeleton has been used to distinguish between chemically distinct species. uncst.go.ug
The structural variations of these compounds, such as prenylation patterns, provide valuable data for plant classification. uncst.go.ug The identification of specific isoflavones in a particular species can, therefore, contribute to a more detailed and accurate taxonomic classification within the vast and diverse Leguminosae family. ijpsr.com
Influence on Plant-Microbe Interactions (e.g., nodulation mechanisms, defense responses)
This compound and related isoflavonoids are crucial mediators of interactions between Lupinus plants and various microorganisms in the soil. mdpi.commdpi.com These compounds can act as signaling molecules, influencing the establishment of symbiotic relationships, such as nodulation with nitrogen-fixing bacteria, and also function as defense compounds against pathogenic microbes. mdpi.comfrontiersin.org
In the context of symbiosis, flavonoids released by plant roots can attract specific beneficial bacteria and modulate gene expression related to motility and biofilm formation, which are important for successful root colonization. frontiersin.org This intricate communication is vital for processes like biological nitrogen fixation. frontiersin.org
As part of the plant's defense system, isoflavonoids like this compound function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. gau.edu.bdresearchgate.net The accumulation of these compounds at the site of infection can inhibit the growth of invading fungi and bacteria. researchgate.net For example, prenylated isoflavonoids have demonstrated antimicrobial activity against various plant pathogens. nih.gov The production of these defense compounds can be induced by the presence of pathogens or their elicitors. researchgate.net Studies have shown that infection of Lupinus angustifolius with the fungus Colletotrichum lupini leads to an accumulation of prenylated isoflavonoids. researchgate.net
The table below summarizes the dual role of this compound and related compounds in plant-microbe interactions.
| Interaction Type | Role of Isoflavonoids | Specific Examples |
| Symbiotic | Signaling molecules for nodulation | Attraction of nitrogen-fixing bacteria, modulation of bacterial gene expression. frontiersin.org |
| Antagonistic | Phytoalexins in defense responses | Inhibition of fungal and bacterial growth, accumulation at infection sites. nih.govresearchgate.netresearchgate.net |
Impact of Biotransformation on Phytoalexin Activity in Plants (e.g., reduction of antifungal activity upon fungal metabolism)
The effectiveness of phytoalexins like this compound can be compromised by the metabolic activities of certain microorganisms. Some phytopathogenic fungi have evolved mechanisms to detoxify these plant defense compounds, thereby reducing their antifungal activity. researchgate.net This process of biotransformation is a crucial aspect of the ongoing co-evolutionary arms race between plants and their pathogens.
Fungi such as Aspergillus flavus and Botrytis cinerea have been shown to rapidly metabolize the prenylated isoflavone licoisoflavone A, a compound structurally related to this compound. researchgate.net The fungal metabolism converts the fungitoxic isoflavone into less active metabolites. researchgate.net The primary reactions involved in this detoxification are hydroxylation, methylation, glycosylation, and cyclization. mdpi.comnih.gov
For example, licoisoflavone A is transformed into a glycol, two dihydrofurano-isoflavones (one of which is identical to this compound), and two hydroxydihydropyrano-isoflavones. researchgate.net This metabolic conversion significantly reduces the antifungal potency of the original compound, allowing the fungus to successfully colonize the plant tissue. researchgate.net The ability of fungi to metabolize these compounds is often species-specific. For instance, various Aspergillus species can metabolize daidzein (B1669772) and genistein, while other fungal genera are unable to do so. nih.govscispace.com
The table below details the known metabolites of licoisoflavone A produced by fungal biotransformation.
| Original Compound | Metabolizing Fungi | Resulting Metabolites | Impact on Antifungal Activity |
| Licoisoflavone A | Aspergillus flavus, Botrytis cinerea | Glycol (2'',3''-dihydrodihydroxylicoisoflavone A), Dihydrofurano-isoflavones (including this compound), Hydroxydihydropyrano-isoflavones | Reduced |
Current Research Gaps and Future Academic Directions
Unidentified Enzymatic Steps in Lupinisoflavone D Biosynthesis
The biosynthesis of isoflavonoids originates from the phenylpropanoid pathway, with isoflavone (B191592) synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID) being the key enzymes that define the isoflavonoid (B1168493) skeleton. researchgate.netfrontiersin.org However, this compound is a prenylated and cyclized isoflavonoid, indicating that further enzymatic modifications are required. A significant research gap exists in identifying and characterizing the specific enzymes responsible for these later steps in Lupinus species.
This compound is a dihydrofurano-isoflavone, likely formed from a prenylated precursor such as Licoisoflavone A. The core research challenges are:
Identification of Prenyltransferases (PTs): While some isoflavonoid-specific PTs have been identified in Lupinus albus, such as LaPT1 which prenylates genistein (B1671435), the specific enzyme that acts on the precursor to this compound is yet to be definitively characterized. oup.com Different PTs can exhibit distinct substrate and positional specificity, and it is likely that multiple PT enzymes exist in lupin. oup.com The enzyme responsible for prenylating the specific precursor at the correct position to ultimately yield this compound needs to be isolated and functionally validated.
Elucidation of the Cyclization Enzyme: The formation of the dihydrofuran ring is a critical, yet poorly understood, step. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidative enzyme that facilitates the cyclization of the prenyl side chain. The identification of the gene encoding this enzyme remains a major hurdle in fully elucidating the biosynthetic pathway. The incomplete understanding of these final cyclization steps is a barrier to understanding the physiological functions of such compounds. biorxiv.org
Future research must focus on functional genomics and proteomics approaches in Lupinus species to identify candidate genes for these uncharacterized enzymatic steps.
Comprehensive Elucidation of Metabolic Fates and In Planta Turnover
Once synthesized, the fate of this compound within the plant is largely unknown. Research on isoflavonoid metabolism indicates that these compounds undergo various modifications, transport, and storage processes, which are crucial for their biological function but are not fully understood. frontiersin.org
Key unanswered questions include:
Glycosylation and Conjugation: Isoflavonoids are often glycosylated or malonylated to increase their solubility and facilitate storage in the vacuole. frontiersin.org Whether this compound undergoes such modifications and the specific glycosyltransferases (UGTs) or malonyltransferases (MaTs) involved are unknown.
Transport and Sequestration: The mechanisms by which this compound is transported within the cell and potentially secreted into the rhizosphere are yet to be determined. While ATP-binding cassette (ABC) and multidrug and toxic compound extrusion (MATE) transporters are implicated in isoflavone transport, the specific transporters for prenylated derivatives have not been identified. biorxiv.org It is known that isoflavone conjugates can be moved from the vacuole for subsequent use, but the vacuolar efflux carriers are still unidentified.
Degradation and Turnover: The lifespan of this compound within plant tissues and the signals that trigger its degradation or remobilization are completely uncharacterized. Studies on other flavonoids show clear evidence of turnover, but the regulatory signals remain a mystery. Understanding the turnover rate is essential for comprehending its ecological role, for instance, as a phytoalexin or phytoanticipin where its availability must be tightly regulated. nih.gov
Future studies should employ pulse-chase labeling experiments with stable isotopes to trace the metabolic flow of this compound, combined with cell biology techniques to identify its subcellular localization and transport proteins.
Applications of Synthetic Biology and Metabolic Engineering for Pathway Elucidation
Synthetic biology and metabolic engineering have emerged as powerful tools for elucidating complex biosynthetic pathways and producing valuable plant secondary metabolites in microbial hosts. frontiersin.orgfrontiersin.org These approaches offer a promising avenue to overcome the challenges in studying this compound.
Future directions in this area include:
Heterologous Pathway Reconstruction: Reconstructing the putative biosynthetic pathway of this compound in chassis organisms like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana is a key strategy. nih.govnih.gov By expressing candidate genes from Lupinus (e.g., IFS, PTs, and cytochrome P450s), researchers can test their functions and confirm the enzymatic steps leading to the compound's formation. This approach has been successful in elucidating the biosynthesis of other complex isoflavonoids like glyceollin. biorxiv.org
Enzyme Complex Characterization: Plant biosynthetic enzymes often form transient complexes, sometimes called metabolons, to efficiently channel substrates. nih.gov Yeast-based synthetic biology platforms can be used to study the protein-protein interactions between the enzymes of the this compound pathway, revealing how metabolic flux is regulated. nih.gov
CRISPR/Cas9-mediated Gene Editing: Using CRISPR/Cas9 technology to knock out candidate genes in Lupinus hairy root cultures would provide definitive in planta evidence of their role in this compound biosynthesis. This can help validate the function of the unidentified prenyltransferase and cyclase enzymes.
These biotechnological approaches will be instrumental in assembling the complete biosynthetic puzzle of this compound and could pave the way for its sustainable production. nih.gov
Advanced Methodological Development for Trace Analysis and In Situ Localization
A major limitation in studying specialized metabolites like this compound, which may be present in low concentrations or in specific cell types, is the availability of sufficiently sensitive and precise analytical methods.
Future research should focus on:
High-Sensitivity Trace Analysis: While methods like HPLC and LC-MS are standard, there is a need to develop and optimize ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or time-of-flight (TOF) mass spectrometry for the robust quantification of this compound and its potential metabolites at trace levels (ppb or lower). nih.gov This is crucial for analyzing its presence in different tissues, cellular compartments, or in response to environmental stimuli.
In Situ Localization Techniques: Understanding where this compound is synthesized and stored is vital. Future work should aim to apply advanced imaging techniques. While promoter-reporter gene fusions and immunodetection have been used to localize enzymes in related pathways, these methods are challenging for small molecules. nih.gov Therefore, emerging technologies like mass spectrometry imaging (MSI) could be adapted to visualize the spatial distribution of this compound directly within plant tissues at a cellular level.
Single-Cell and Spatial Omics: The integration of single-cell sequencing and spatial transcriptomics is a powerful future direction. nih.gov These methods can identify the specific cell types within Lupinus roots or leaves that express the biosynthetic genes for this compound, thereby pinpointing the sites of its production. nih.gov
Developing these advanced analytical capabilities will be essential to fully explore the biology of this compound, from its biosynthesis to its precise functional role within the plant.
Q & A
Q. What are the key spectroscopic methods for identifying Lupinisoflavone D and resolving ambiguities in its structural classification?
this compound is often co-isolated with structurally similar compounds like Lupinisoflavone B, requiring rigorous spectroscopic validation. Key methods include:
- UV-Vis spectroscopy : Absorption maxima at 275 and 329 nm differentiate it from analogues with varying hydroxylation patterns .
- Mass spectrometry : Exact mass determination (e.g., m/z 303.0512 for this compound/B) combined with fragmentation patterns clarifies molecular formulas .
- NMR analysis : Distinct proton signals (e.g., δ 8.17–8.18 for 2-H in isoflavones) and coupling constants resolve ambiguities in side-chain configurations . Researchers must cross-reference spectral data with prior studies on Lupinus-derived isoflavonoids to confirm identity .
Q. How is this compound extracted and purified from plant sources like Lupinus species?
A validated protocol involves:
- Solvent extraction : Sequential use of benzene, ethyl acetate, and ethanol to fractionate crude plant extracts .
- Chromatography : Silica gel and Florisil columns for preliminary separation, followed by preparative thin-layer chromatography (PTLC) using solvents like chloroform-methanol (CM) or ethyl acetate-benzene mixtures to isolate this compound .
- Crystallization : Final purification via repeated PTLC in solvent systems such as chloroform-acetic acid-methanol (CAAm) to achieve >95% purity .
Q. What are the primary natural sources of this compound, and how does its abundance vary with environmental factors?
this compound is predominantly isolated from Lupinus species (e.g., white lupin roots) and Glycyrrhiza uralensis . Its yield is influenced by:
- Soil composition : Higher levels in plants grown in nutrient-poor soils, likely due to stress-induced isoflavonoid biosynthesis .
- Plant tissue : Concentrated in root exudates and seed coats as a defense metabolite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antifungal or antioxidant activity studies often arise from:
- Purity variability : Impurities in early isolates (e.g., co-eluting Lupinisoflavone B) may skew bioassay results. Re-evaluate activity using HPLC-pure samples .
- Assay conditions : Standardize protocols (e.g., MIC testing against Trichophyton mentagrophytes) with controls like Lupinisoflavone G (500–1000 µg/mL activity range) .
- Synergistic effects : Test combinatorial interactions with other lupin isoflavonoids (e.g., luteone) to account for natural co-occurrence .
Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?
A multi-omics approach is critical:
- Isotopic labeling : Track ¹³C-labeled precursors (e.g., phenylalanine) in Lupinus cell cultures to map precursor incorporation .
- RNA sequencing : Identify candidate genes (e.g., cytochrome P450s, methyltransferases) co-expressed with this compound accumulation .
- Enzyme assays : Validate biosynthetic steps using recombinant proteins (e.g., isoflavone synthase) from Lupinus transcriptomes .
Q. How should researchers design studies to investigate the ecological role of this compound in plant-microbe interactions?
Key methodological considerations include:
- Root exudate profiling : Collect rhizosphere exudates under sterile conditions and quantify this compound via LC-MS/MS .
- Microbial co-cultures : Test allelopathic effects on soil microbes (e.g., Bradyrhizobium) using gradient concentrations (1–100 µM) .
- Mutant analysis : Compare microbial colonization in Lupinus mutants with disrupted isoflavonoid biosynthesis .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values using software like GraphPad Prism .
- ANOVA with post hoc tests : Compare bioactivity across structurally related isoflavonoids (e.g., this compound vs. lupiwighteone) .
- Principal component analysis (PCA) : Correlate structural features (e.g., hydroxylation patterns) with activity clusters .
Q. How can researchers ensure reproducibility in chromatographic separation of this compound?
- Column preconditioning : Standardize Florisil/silica gel activation (e.g., 5% H₂O for Florisil) to ensure consistent retention times .
- Solvent batch verification : Use GC-MS to confirm solvent purity and avoid PTLC artifacts .
- Inter-lab validation : Share reference samples with collaborating labs to cross-validate isolation protocols .
Structural and Functional Comparisons
Q. What distinguishes this compound from its analogues (e.g., Lupinisoflavone C or luteone) in terms of structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
